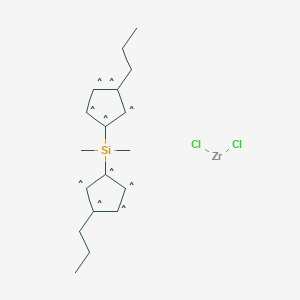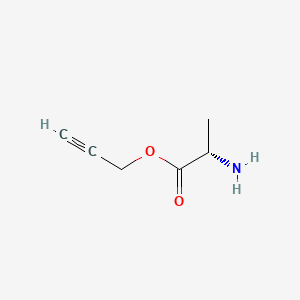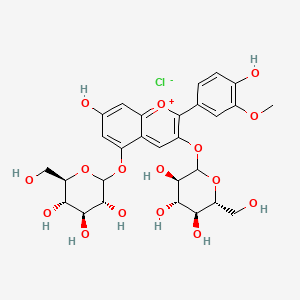
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 2-methylbenzaldehyde reacts with 3-ethylphenylamine under acidic or basic conditions to form the imine. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving imines. It can also serve as a model compound for studying the behavior of imines in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine
- N-(3-Ethylphenyl)-1-(2-methylphenyl)methanamine
- N-(3-Ethylphenyl)-1-(2-methylphenyl)methanone
Uniqueness
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is unique due to its (Z)-configuration, which imparts distinct spatial properties and reactivity compared to its (E)-isomer. This configuration can influence the compound’s interaction with molecular targets and its overall chemical behavior.
Propriétés
Numéro CAS |
400059-55-4 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-8-6-10-16(11-14)17-12-15-9-5-4-7-13(15)2/h4-12H,3H2,1-2H3 |
Clé InChI |
BRVPHSZFRFCLGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)N=CC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
